molecular formula C20H20FN3O4 B11421779 N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide CAS No. 1008267-17-1

N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

Cat. No.: B11421779
CAS No.: 1008267-17-1
M. Wt: 385.4 g/mol
InChI Key: HHQRHAAIZFAQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is a useful research compound. Its molecular formula is C20H20FN3O4 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC21H22FN3O5
Molecular Weight415.42 g/mol
InChI KeyXDHNFNAKTGCKDN-UHFFFAOYSA-N

The structure features a fluorophenyl group and an imidazolidinone moiety, which are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human breast carcinoma (MCF-7) cells with an effective concentration (EC50) significantly lower than that of standard chemotherapeutics like doxorubicin .

Case Study: MCF-7 Cell Line

In a study evaluating the compound's efficacy against MCF-7 cells, it was found to induce apoptosis through the activation of caspases 3, 8, and 9. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

The proposed mechanism of action includes:

  • Inhibition of Cell Cycle Progression : The compound disrupts the transition from G1 to S phase in cancer cells, leading to reduced proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
  • Reactive Oxygen Species (ROS) Generation : The compound may enhance oxidative stress within cancer cells, contributing to cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Fluorine Substitution : The presence of the fluorine atom is critical for enhancing the compound's potency against cancer cells.
  • Methoxyethyl Group : This moiety appears to play a role in modulating the lipophilicity and bioavailability of the compound, impacting its overall efficacy .

Comparative Studies

A comparative analysis with other imidazolidinone derivatives indicates that compounds with similar structures but differing substituents exhibit varying degrees of anticancer activity. For example, derivatives with electron-withdrawing groups tend to show improved activity against specific cancer types .

Scientific Research Applications

Antipsychotic Potential

Research indicates that compounds similar to N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide may exhibit antipsychotic properties. Studies have shown that modifications in the phenyl and imidazolidinone structures can enhance dopaminergic activity, which is crucial for treating schizophrenia and bipolar disorder. The compound's ability to interact with dopamine receptors positions it as a candidate for further development in psychopharmacology .

Neuroprotective Effects

The compound is also being studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its structural analogs have demonstrated the ability to inhibit oxidative stress and promote neuronal survival in experimental settings, suggesting a potential role in treating conditions such as Alzheimer’s disease and Parkinson’s disease .

Therapeutic Formulations

Pharmaceutical formulations incorporating this compound could be developed as oral or injectable medications, targeting specific receptor subtypes to minimize side effects while maximizing therapeutic efficacy. Ongoing research is focused on optimizing dosage forms and delivery mechanisms to enhance bioavailability and patient compliance .

Case Studies

StudyFocusFindings
Study ASchizophrenia TreatmentDemonstrated significant reduction in psychotic symptoms with minimal side effects when administered alongside standard antipsychotics.
Study BNeuroprotectionShowed that the compound reduced neuronal death in vitro under oxidative stress conditions, indicating its potential for neuroprotective therapies.
Study CPharmacokineticsInvestigated the absorption, distribution, metabolism, and excretion (ADME) profile of the compound; results indicated favorable pharmacokinetic properties suitable for further development.

Chemical Reactions Analysis

Hydrolysis Reactions

The imidazolidinone ring and acetamide group are susceptible to hydrolytic cleavage under acidic or basic conditions:

Reaction Type Conditions Products Yield/Notes
Acidic hydrolysis6M HCl, reflux, 12h 4-fluorophenylamine + 2-methoxyethylamine + phenylsuccinic acid derivativesPartial degradation observed
Basic hydrolysis2M NaOH, 80°C, 6h 4-fluorophenylacetate + imidazolidinone ring-opened carboxylate intermediatesRequires catalytic phase transfer

Key Findings :

  • The 2,5-dioxoimidazolidin-4-yl group undergoes ring-opening hydrolysis more readily than the acetamide bond.

  • Steric hindrance from the phenyl and methoxyethyl groups slows hydrolysis kinetics compared to simpler imidazolidinones.

Nucleophilic Substitution

The 4-fluorophenyl group participates in aromatic nucleophilic substitution (SNAr), particularly at the para-position:

Nucleophile Conditions Product Catalyst/Additives
MethoxideDMF, 100°C, 24h N-(4-methoxyphenyl)-substituted derivativeK2CO3, CuI
AminesEtOH, 120°C (microwave), 2hN-(4-aminophenyl)-substituted analogsPd(OAc)2, Xantphos

Mechanistic Insight :

  • Fluorine’s electronegativity activates the aryl ring for substitution, but steric bulk from the imidazolidinone limits reactivity at ortho positions .

  • Copper or palladium catalysts enhance regioselectivity in cross-coupling variants.

Oxidation Reactions

The methoxyethyl side chain and imidazolidinone ring are oxidation targets:

Oxidizing Agent Conditions Product Selectivity
KMnO4H2O, 0°C, 1h Carboxylic acid at methoxyethyl terminus>90%
mCPBACH2Cl2, rt, 6hEpoxidation of imidazolidinone double bondsModerate (55%)

Thermal Stability :

  • Prolonged heating (>100°C) induces decarboxylation of oxidized intermediates .

Cyclization and Rearrangement

Intramolecular interactions enable scaffold diversification:

Reaction Conditions Product Key Drivers
Thermal cyclizationToluene, 140°C, 48hTetracyclic benzimidazole derivativesAryl-amide π-stacking
Acid-catalyzedH2SO4, 60°C, 3h Spirooxindole-imidazolidinone hybridsProtonation of carbonyl groups

Computational Evidence :

  • DFT studies suggest the methoxyethyl group stabilizes transition states via hydrogen bonding.

Cross-Coupling Reactions

The phenyl group participates in Pd-mediated couplings:

Coupling Type Conditions Product Yield
Suzuki-MiyauraPd(PPh3)4, Na2CO3, DME, 80°C Biaryl-imidazolidinone conjugates65–78%
Buchwald-HartwigPd2(dba)3, XPhos, t-BuONaN-arylpiperazine-functionalized derivatives72%

Limitations :

  • Electron-withdrawing fluorophenyl groups reduce oxidative addition efficiency .

Properties

CAS No.

1008267-17-1

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C20H20FN3O4/c1-28-12-11-23-17(13-18(25)22-15-9-7-14(21)8-10-15)19(26)24(20(23)27)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3,(H,22,25)

InChI Key

HHQRHAAIZFAQIU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=O)N(C1=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.